N-Ethylhexylamine
CAS No.: 20352-67-4
Cat. No.: VC3773349
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20352-67-4 |
|---|---|
| Molecular Formula | C8H19N |
| Molecular Weight | 129.24 g/mol |
| IUPAC Name | N-ethylhexan-1-amine |
| Standard InChI | InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3 |
| Standard InChI Key | WSTNFGAKGUERTC-UHFFFAOYSA-N |
| SMILES | CCCCCCNCC |
| Canonical SMILES | CCCCCCNCC |
Introduction
Structural and Chemical Identity
N-Ethylhexylamine belongs to the class of primary amines, featuring a hexyl backbone with an ethyl group bonded to the nitrogen atom. Its IUPAC name, 1-hexanamine, N-ethyl-, reflects this branching pattern . The compound’s structure distinguishes it from isomers such as 2-ethylhexylamine (CAS 104-75-6), which possesses a different branching configuration . Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 129.24 g/mol |
| CAS Registry Number | 20352-67-4 |
| InChIKey | WSTNFGAKGUERTC-UHFFFAOYSA-N |
The structural specificity of N-ethylhexylamine influences its reactivity and physical properties, such as boiling point and solubility, though direct measurements are sparse in the literature .
Synthesis and Manufacturing
While no explicit synthesis methods for N-ethylhexylamine are documented in the reviewed sources, analogous processes for related amines offer plausible routes. For example, ethylation reactions involving hexylamine and ethyl halides in the presence of a base could yield N-ethylhexylamine. A patent describing the synthesis of N-ethylhydroxylamine hydrochloride (EP0534347B1) illustrates a multi-step process involving di-tert-butyl dicarbonate and hydroxylamine hydrochloride . Although this method targets a different compound, it highlights the utility of protective groups and alkylation steps in amine synthesis—a strategy potentially applicable to N-ethylhexylamine.
Key steps in such a synthesis might include:
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Protection of the amine group using tert-butoxycarbonyl (BOC) to prevent undesired side reactions.
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Ethylation via reaction with ethyl iodide or similar alkylating agents.
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Deprotection under acidic conditions to yield the final product .
Comparative Analysis with Structural Analogs
The distinction between N-ethylhexylamine and its isomers underscores the importance of branching in determining chemical behavior:
| Compound | Structure | Key Differences |
|---|---|---|
| N-Ethylhexylamine | Primary amine | Ethyl group on nitrogen; linear hexyl chain |
| 2-Ethylhexylamine | Primary amine | Ethyl group on second carbon of hexyl chain |
| N,N-Diethylhexylamine | Tertiary amine | Two ethyl groups on nitrogen; reduced reactivity |
The primary amine functionality of N-ethylhexylamine enhances its nucleophilicity compared to tertiary analogs, making it more reactive in alkylation and acylation reactions .
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